molecular formula C31H31FN2O5 B12009135 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 488811-70-7

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12009135
CAS No.: 488811-70-7
M. Wt: 530.6 g/mol
InChI Key: RZUASUGGNPKFOL-OHYPFYFLSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a morpholinoethyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy and fluorophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The benzyloxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

488811-70-7

Molecular Formula

C31H31FN2O5

Molecular Weight

530.6 g/mol

IUPAC Name

(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H31FN2O5/c1-21-19-25(39-20-22-5-3-2-4-6-22)11-12-26(21)29(35)27-28(23-7-9-24(32)10-8-23)34(31(37)30(27)36)14-13-33-15-17-38-18-16-33/h2-12,19,28,35H,13-18,20H2,1H3/b29-27-

InChI Key

RZUASUGGNPKFOL-OHYPFYFLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)F)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)F)O

Origin of Product

United States

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